(S)-2-(1-Aminobutyl)-4-fluoroaniline2hcl

Description

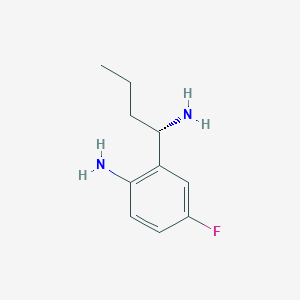

(S)-2-(1-Aminobutyl)-4-fluoroaniline2HCl is a chiral organic compound featuring a fluorinated aniline core with a butylamine side chain at the 2-position. The molecule exists as a dihydrochloride salt, enhancing its aqueous solubility. Key structural attributes include:

- Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions in biological or catalytic systems.

- The 1-aminobutyl side chain at the 2-position contributes to lipophilicity and steric bulk.

- Salt Form: The dihydrochloride salt improves stability and solubility for pharmaceutical or synthetic applications.

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-[(1S)-1-aminobutyl]-4-fluoroaniline |

InChI |

InChI=1S/C10H15FN2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9H,2-3,12-13H2,1H3/t9-/m0/s1 |

InChI Key |

RHKDTMGYZGERJE-VIFPVBQESA-N |

Isomeric SMILES |

CCC[C@@H](C1=C(C=CC(=C1)F)N)N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and (S)-1-aminobutane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Medicine: It is a key component in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminobutyl)-4-fluoroaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison

The closest structural analog identified in available literature is (S)-4-(1-Aminoallyl)-N,N-dimethylaniline2HCl (CAS 110038-75-0) . Below is a detailed comparison:

Table 1: Comparative Properties of (S)-2-(1-Aminobutyl)-4-fluoroaniline2HCl and (S)-4-(1-Aminoallyl)-N,N-dimethylaniline2HCl

| Property | This compound | (S)-4-(1-Aminoallyl)-N,N-dimethylaniline2HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₄Cl₂FN₂ | C₁₁H₁₆Cl₂N₂ |

| Molecular Weight | 263.14 g/mol | 259.17 g/mol |

| Substituents | 4-fluoro, 2-(1-aminobutyl) | 4-(1-aminoallyl), N,N-dimethyl |

| Chiral Center | Yes (S-configuration) | Yes (S-configuration) |

| Salt Form | Dihydrochloride | Dihydrochloride |

| Polarity | Moderate (fluorine increases polarity) | Lower (dimethyl groups reduce polarity) |

| Lipophilicity (LogP) | Estimated ~2.1 (butyl chain dominates) | Estimated ~1.8 (shorter allyl chain) |

Key Differences:

Substituent Position and Type: The target compound has a 4-fluoro group and a 2-aminobutyl chain, while the analog has a 4-aminoallyl group and N,N-dimethyl substituents. In contrast, the dimethyl groups in the analog may reduce solubility but increase steric hindrance.

Chain Length and Flexibility :

- The butyl chain in the target compound provides greater conformational flexibility and lipophilicity compared to the allyl chain in the analog. This difference could influence pharmacokinetic properties like membrane permeability or metabolic stability.

Electronic Effects :

- The electron-withdrawing fluorine in the target compound may stabilize the aromatic ring against oxidative degradation, whereas the electron-donating dimethyl groups in the analog could alter reactivity in synthetic pathways.

Hypothetical Research Findings

- Bioactivity : The butyl chain and fluorine substituent may enhance target binding affinity in enzyme inhibition studies compared to the allyl-containing analog .

- Solubility: The dihydrochloride salt form ensures high aqueous solubility for both compounds, but the dimethyl groups in the analog might reduce solubility in non-polar solvents.

- Synthetic Utility : The fluorine atom in the target compound could facilitate regioselective reactions (e.g., nucleophilic aromatic substitution), whereas the analog’s dimethyl groups might favor alkylation or amination pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.